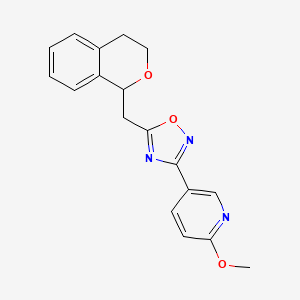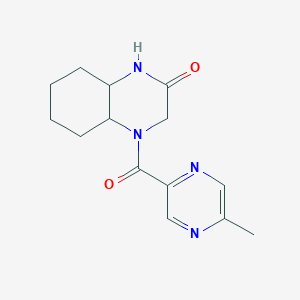![molecular formula C17H18N2O2 B7673757 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7673757.png)
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes two methyl groups attached to a benzamide core, and a methylcarbamoyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 3,4-dimethylbenzene to form 3,4-dimethyl-1-nitrobenzene.
Reduction: The reduction of 3,4-dimethyl-1-nitrobenzene to 3,4-dimethylaniline.
Acylation: The acylation of 3,4-dimethylaniline with 4-(methylcarbamoyl)benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-phenylbenzamide: Lacks the methylcarbamoyl group, resulting in different chemical and biological properties.
4-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide: Has a single methyl group on the benzamide core, leading to variations in reactivity and applications.
Uniqueness
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-5-14(10-12(11)2)17(21)19-15-8-6-13(7-9-15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYWTJGNAHICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B7673675.png)


![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7673693.png)
![[1-(4-Methylpyridin-2-yl)pyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7673697.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-5-chloro-1,3-benzoxazol-2-amine](/img/structure/B7673699.png)
![3-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7673707.png)
![5-[(4,4-Diethylazepan-1-yl)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7673710.png)
![2-[4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]piperidin-1-yl]-N-methylacetamide](/img/structure/B7673715.png)
![(2S)-N-[(4-methylsulfanylphenyl)methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7673739.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide](/img/structure/B7673743.png)
![1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7673746.png)
![2-(1-Aminocyclobutyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7673752.png)
![2,2,3,3-tetrafluoro-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine](/img/structure/B7673765.png)
